Physicochemical Differentiation from the Des-Phenyl Analog 4-(Phenylamino)-2-butanone (CAS 6220-79-7)
4-Anilino-4-phenyl-2-butanone exhibits a dramatically higher calculated lipophilicity compared to 4-(phenylamino)-2-butanone, the closest commercially common analog that lacks the 4-phenyl substituent. This is a fundamental differentiator for any application involving membrane crossing, non-polar solvent partitioning, or target binding to lipophilic pockets. The quantified difference is as follows [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) as a measure of lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 4-(Phenylamino)-2-butanone (CAS 6220-79-7): XLogP3-AA = 2.1 |
| Quantified Difference | Δ = +1.5, representing a greater than 30-fold increase in the partition coefficient on a linear scale. |
| Conditions | Values computed by PubChem using the XLogP3 3.0 algorithm, standard method for in silico property comparison. |
Why This Matters
A LogP difference of this magnitude is a critical selection criterion; the target compound's higher lipophilicity predicts profoundly better passive membrane permeability and blood-brain barrier penetration, making it the superior candidate for CNS-targeted research compared to its simpler analog.
- [1] PubChem. Computed Property XLogP3-AA for CID 6610870 (4-Anilino-4-phenyl-2-butanone) and CID 11205954 (4-(phenylamino)butan-2-one). National Center for Biotechnology Information, 2026. View Source
